molecular formula C14H13NO3 B8639445 Methyl 4-(pyridin-2-ylmethoxy)benzoate CAS No. 50596-37-7

Methyl 4-(pyridin-2-ylmethoxy)benzoate

Cat. No. B8639445
Key on ui cas rn: 50596-37-7
M. Wt: 243.26 g/mol
InChI Key: XFURDHATDHRUMP-UHFFFAOYSA-N
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Patent
US06562842B2

Procedure details

Following the procedure of Example 76(a) except substituting methyl 3-hydroxybenzoate for methyl 4-hydroxybenzoate and 4-pyridylcarbinol for 3-dimethylamino-1-propanol, the title compound was prepared as a yellow solid (0.599 g, 2.5 mmol). MS(ESI): 244.1 (M+H)+.
[Compound]
Name
solid
Quantity
0.599 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[N:12]1[CH:17]=[CH:16][C:15](CO)=[CH:14][CH:13]=1.[CH3:20]N(C)CCCO>>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[CH2:20][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1

Inputs

Step One
Name
solid
Quantity
0.599 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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